molecular formula C26H29N3O5S B7702385 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide

3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide

Cat. No. B7702385
M. Wt: 495.6 g/mol
InChI Key: ZXDOXFNHTKHIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, this compound has been shown to exhibit antibacterial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide is its ability to inhibit carbonic anhydrase enzymes, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide. One of the potential applications of this compound is in the treatment of osteoporosis, as carbonic anhydrase enzymes play a crucial role in bone resorption. In addition, further studies can be conducted to investigate the potential of this compound in the treatment of bacterial infections and cancer. Moreover, efforts can be made to improve the solubility of this compound to enhance its efficacy in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-bacterial activities and inhibits the activity of carbonic anhydrase enzymes. Although it has some limitations, further research can be conducted to explore its potential applications in various diseases.

Synthesis Methods

The synthesis of 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide involves the reaction of 2,4-difluoroaniline with benzyl chloroformate to form the corresponding carbamate intermediate. This intermediate is then treated with sodium sulfonamide to obtain the final product. The reaction scheme is shown below:

Scientific Research Applications

3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities.

properties

IUPAC Name

N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S/c1-33-23-11-9-22(10-12-23)28-14-16-29(17-15-28)26(30)21-8-13-24(34-2)25(18-21)35(31,32)27-19-20-6-4-3-5-7-20/h3-13,18,27H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDOXFNHTKHIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)S(=O)(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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